Dodecanamide, N-[3-(4-morpholinyl)propyl]- is an organic compound classified as a fatty amide. Its molecular formula is C19H38N2O2, and it has a molar mass of approximately 326.525 g/mol. The compound features a dodecanamide backbone, which is a long-chain fatty acid derivative, combined with a morpholine ring attached via a propyl chain. This structural arrangement contributes to its surfactant properties and potential applications in various fields, including personal care products and industrial cleaning agents .
These reactions are significant for modifying the compound's properties for specific applications in formulations .
Research indicates that Dodecanamide, N-[3-(4-morpholinyl)propyl]- exhibits biological activity that may include antimicrobial and antifungal properties. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions in pathogens. Additionally, the morpholine moiety may contribute to its ability to penetrate biological barriers, enhancing its efficacy as an antimicrobial agent .
The synthesis of Dodecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the following steps:
These methods allow for the production of high-purity Dodecanamide, N-[3-(4-morpholinyl)propyl]- suitable for commercial applications .
Dodecanamide, N-[3-(4-morpholinyl)propyl]- has several applications:
Its unique structure allows it to function effectively in both aqueous and non-aqueous environments .
Interaction studies have shown that Dodecanamide, N-[3-(4-morpholinyl)propyl]- can form complexes with various ions and molecules. Its surfactant properties enable it to interact with lipid membranes, which is critical for its biological activity. Studies have indicated that this compound can enhance the solubility of hydrophobic drugs, making it a candidate for pharmaceutical formulations aimed at improving drug delivery systems .
Several compounds share structural similarities with Dodecanamide, N-[3-(4-morpholinyl)propyl]-, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dodecanoic Acid | C12H24O2 | Saturated fatty acid; serves as a precursor |
Morpholine | C4H9NO | Heterocyclic amine; enhances solubility |
Cocamidopropyl Betaine | C19H38N2O3S | Zwitterionic surfactant; used in personal care |
Oleic Acid | C18H34O2 | Unsaturated fatty acid; used for emulsification |
Dodecanamide, N-[3-(4-morpholinyl)propyl]- stands out due to its combination of a long-chain fatty acid with a morpholine group, which enhances its surfactant properties while maintaining compatibility with biological systems .
This compound's unique structure allows it to function effectively in various applications ranging from personal care products to industrial cleaning agents, making it an important subject of study in both chemistry and biochemistry.
The development of antibiotic resistance in Gram-positive pathogens represents a significant challenge in modern medicine, with multidrug-resistant organisms emerging as major healthcare threats. Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its unique structural features combining a long-chain fatty acid backbone with a morpholine-containing polar head group, demonstrates potential mechanisms for reversing antibiotic resistance in these pathogens [1].
The compound's amphipathic nature, characterized by its hydrophobic dodecyl chain and hydrophilic morpholine moiety, enables it to interact with bacterial membrane systems and potentially disrupt resistance mechanisms. Research has shown that morpholine-containing compounds can interfere with bacterial cell wall synthesis and membrane integrity, which are critical factors in antibiotic resistance [2] [3].
Resistance Mechanism | Target | Potential Inhibitory Effect |
---|---|---|
Membrane efflux pumps | Multidrug resistance pumps | Disruption of pump function |
Cell wall modifications | Peptidoglycan synthesis | Interference with biosynthesis |
Enzymatic inactivation | Beta-lactamases | Potential competitive inhibition |
The morpholine ring system present in the compound structure has been documented to possess antimicrobial properties, with studies demonstrating that morpholine derivatives can exhibit significant antibacterial activity against various Gram-positive bacteria [2] [3]. The incorporation of the morpholine group into the fatty amide structure may enhance membrane permeability and cellular uptake, facilitating the compound's interaction with intracellular targets.
Methicillin-resistant Staphylococcus aureus resistance is primarily mediated by the expression of penicillin-binding protein 2a, which exhibits reduced affinity for beta-lactam antibiotics due to structural modifications in its active site [4] [5]. The allosteric regulation of penicillin-binding protein 2a represents a critical mechanism for antibiotic resistance, with the allosteric site located approximately 60 Å from the active site [4] [6].
Recent research has identified that compounds capable of binding to the allosteric site of penicillin-binding protein 2a can trigger conformational changes that restore beta-lactam susceptibility [7] [8]. The morpholine-containing structure of dodecanamide, N-[3-(4-morpholinyl)propyl]-, may potentially interact with these allosteric sites through hydrogen bonding and hydrophobic interactions.
Studies have demonstrated that quinazolinone compounds, which share structural similarities with morpholine derivatives, can bind to the allosteric site of penicillin-binding protein 2a and effectively inhibit its function [7]. The binding affinity of these compounds to the allosteric site has been measured at 7.4 ± 1.0 μg/mL, indicating significant therapeutic potential [7].
The mechanism of allosteric inhibition involves the formation of hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues in the allosteric domain [8] [9]. Mutations in positions N146K and E150K within the allosteric domain have been shown to confer resistance to allosteric inhibitors, highlighting the importance of these residues in the binding mechanism [8].
Allosteric Site Residue | Function | Interaction Type |
---|---|---|
N146 | Hydrogen bonding | Polar interaction |
E150 | Electrostatic interaction | Ionic binding |
K387 | Conformational stability | Salt bridge formation |
D635 | Structural integrity | Hydrogen bonding |
The AcrAB-TolC efflux pump system represents one of the most clinically significant multidrug resistance mechanisms in Gram-negative bacteria, including Enterobacteriaceae [10] [11]. This tripartite efflux system consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC [10] [12].
The efflux pump operates through a proton-motive force that drives the extrusion of various antimicrobial compounds from the bacterial cell [10] [13]. The AcrB component contains a hydrophobic trap adjacent to the distal binding pocket, which serves as a critical site for substrate recognition and efflux [11] [14].
Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its amphipathic structure, may potentially interact with the AcrAB-TolC system through multiple mechanisms. The compound's hydrophobic alkyl chain could compete with antibiotic substrates for binding sites within the efflux pump, while the morpholine moiety may interact with polar residues in the binding pocket [14] [15].
Efflux Pump Component | Function | Potential Inhibition Mechanism |
---|---|---|
AcrB (Inner membrane) | Substrate binding and transport | Competitive inhibition |
AcrA (Periplasmic) | Protein-protein interactions | Disruption of complex assembly |
TolC (Outer membrane) | Channel formation | Blockade of efflux pathway |
Studies have shown that effective efflux pump inhibitors can reduce minimum inhibitory concentrations of antibiotics by 4-fold or more in strains overexpressing the AcrAB-TolC system [16] [15]. The most successful inhibitors, such as 1-(1-naphthylmethyl)-piperazine, demonstrate activity at concentrations of 16-32 μg/mL [15].
The morpholine-containing structure of dodecanamide, N-[3-(4-morpholinyl)propyl]-, shares structural features with known efflux pump inhibitors, particularly in terms of the polar head group and hydrophobic tail arrangement [17] [18]. Research has demonstrated that morpholine-containing compounds can inhibit the AcrAB-TolC efflux pump by up to 90% in real-time efflux assays [17].
The ergosterol biosynthesis pathway represents a critical target for antifungal drug development, as ergosterol is the primary sterol component of fungal cell membranes and is essential for membrane integrity and function [19] [20]. Dodecanamide, N-[3-(4-morpholinyl)propyl]-, with its morpholine-containing structure, may potentially interfere with ergosterol biosynthesis through inhibition of key enzymatic steps in the pathway.
The ergosterol biosynthesis pathway involves multiple enzymatic reactions, including sterol 14α-demethylase, sterol Δ14-reductase, and sterol Δ8-Δ7 isomerase, which are essential for the conversion of lanosterol to ergosterol [19] [21]. Disruption of these enzymatic steps leads to ergosterol depletion and accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death [19] [20].
Enzyme | Function | Inhibition Effect |
---|---|---|
Sterol 14α-demethylase | Lanosterol demethylation | Accumulation of 14α-methyl sterols |
Sterol Δ14-reductase | Double bond reduction | Ignosterol accumulation |
Sterol Δ8-Δ7 isomerase | Isomerization reaction | Disrupted sterol profile |
Morpholine-class antifungal compounds are known to target both sterol Δ14-reductase and sterol Δ8-Δ7 isomerase simultaneously, making them particularly effective against fungal pathogens due to the dual inhibition mechanism [2] [22]. This dual targeting approach reduces the likelihood of resistance development, as fungi would need to mutate both enzymatic pathways to overcome the inhibition [2].
The dual inhibition of sterol Δ14-reductase and Δ8-Δ7 isomerase represents a highly effective antifungal strategy, as these enzymes catalyze consecutive steps in the ergosterol biosynthesis pathway [23] [24]. Sterol Δ14-reductase catalyzes the reduction of the Δ14 double bond in sterol intermediates, while Δ8-Δ7 isomerase mediates the isomerization of the double bond from the C8-C9 position to the C7-C8 position [23] [25].
The morpholine moiety in dodecanamide, N-[3-(4-morpholinyl)propyl]-, shares structural similarities with known inhibitors of these enzymes, including amorolfine and fenpropimorph [2] [22]. These compounds inhibit both enzymes through competitive binding mechanisms, with inhibition constants ranging from 0.21 to 23.5 μM for various morpholine derivatives [26].
Sterol Intermediate | Accumulation Effect | Cellular Consequence |
---|---|---|
Ignosterol | Increased levels | Membrane instability |
Fecosterol | Altered metabolism | Disrupted sterol profile |
14α-methyl sterols | Toxic accumulation | Cell death |
Research has demonstrated that inhibition of sterol Δ14-reductase leads to the accumulation of ignosterol, a toxic sterol intermediate that disrupts fungal membrane function [27] [2]. Similarly, inhibition of Δ8-Δ7 isomerase results in the accumulation of Δ8-sterols, which cannot be efficiently converted to ergosterol [25] [28].
The dual inhibition mechanism is particularly effective because it blocks the ergosterol biosynthesis pathway at two distinct points, ensuring that even if one enzyme retains partial activity, the overall pathway remains significantly impaired [2] [21]. Studies have shown that compounds exhibiting dual inhibition activity demonstrate superior antifungal efficacy compared to single-target inhibitors [29] [30].
The molecular mechanism of inhibition involves the morpholine ring forming hydrogen bonds with active site residues in both enzymes, while the hydrophobic portions of the molecule interact with the sterol binding pocket [25] [28]. The binding affinity of morpholine-containing compounds to these enzymes has been measured through various biophysical techniques, with dissociation constants typically in the nanomolar to micromolar range [31] [26].
Structural studies have revealed that the morpholine ring can adopt multiple conformations when bound to the enzyme active sites, allowing for optimal interactions with both sterol Δ14-reductase and Δ8-Δ7 isomerase [25] [28]. This conformational flexibility may contribute to the broad-spectrum antifungal activity observed with morpholine-containing compounds.
Mechanism | Target Organism | Inhibition Concentration (μg/mL) | Efficacy (%) | Reference |
---|---|---|---|---|
Penicillin-Binding Protein 2a Allosteric Inhibition | Methicillin-Resistant Staphylococcus aureus | 7.4 ± 1.0 | 85-95 | [7] |
AcrAB-TolC Efflux Pump Inhibition | Enterobacteriaceae | 16-32 | 70-90 | [15] |
Membrane Disruption | Gram-positive bacteria | 0.78-25 | 90-99 | [3] |
Enzyme | Substrate | Inhibition Constant (μM) | Sterol Accumulation | Antifungal Effect |
---|---|---|---|---|
Sterol Δ14-reductase | Ignosterol | 0.21-23.5 | Ignosterol, 14α-methyl sterols | High |
Sterol Δ8-Δ7 isomerase | Fecosterol | 0.15-54 | Δ8-sterols, Cholesterol precursors | Moderate |
Dual Inhibition | Multiple substrates | 0.015-1.5 | Multiple toxic intermediates | Very High |
Compound Class | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action | Spectrum of Activity |
---|---|---|---|
Morpholine-modified ruthenium complexes | 0.78-25 | Membrane disruption, Reactive oxygen species generation | Broad-spectrum |
Morpholine-containing 5-arylideneimidazolones | 6.25-50 | Efflux pump inhibition, Penicillin-Binding Protein 2a allosteric inhibition | Gram-positive, Gram-negative |
Silicon-incorporated morpholine analogs | 1.56-12.5 | Ergosterol biosynthesis inhibition | Antifungal |